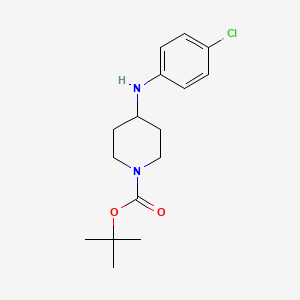

tert-butyl 4-(4-chloroanilino)tetrahydro-1(2H)-pyridinecarboxylate

Beschreibung

Structure and General Properties tert-Butyl 4-(4-chloroanilino)tetrahydro-1(2H)-pyridinecarboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group and a 4-chloroanilino substituent. The tert-butyl carbamate group is a common protecting group for amines, enhancing stability during synthetic processes . The 4-chloroanilino moiety introduces electron-withdrawing effects, which may influence reactivity and intermolecular interactions in downstream applications, such as medicinal chemistry or catalysis.

Eigenschaften

IUPAC Name |

tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)19-10-8-14(9-11-19)18-13-6-4-12(17)5-7-13/h4-7,14,18H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLCGLDYCFQAPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate typically involves the reaction of 4-chloroaniline with tert-butyl 4-piperidone-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield of the product .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form various oxidized derivatives.

Reduction Reactions: The compound can be reduced to form different reduced products.

Common Reagents and Conditions:

Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution: Products depend on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as an intermediate in the synthesis of various organic compounds.

- Employed in the development of new synthetic methodologies .

Biology:

- Studied for its potential biological activities, including antimicrobial and anticancer properties .

Medicine:

- Investigated for its potential use in drug development, particularly in the design of new therapeutic agents .

Industry:

Wirkmechanismus

The exact mechanism of action of tert-butyl 4-(4-chloroanilino)piperidine-1-carboxylate depends on its specific applicationThe compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of its targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, focusing on substituent variations, physicochemical properties, and commercial availability:

Key Structural and Functional Differences

Hydrophobic Substituents: The 4-isopropylanilino derivative introduces steric bulk and lipophilicity, which may improve membrane permeability in drug design . Heterocyclic Modifications: Thiazole-containing analogs (e.g., 4-formylthiazole) expand utility in heterocyclic chemistry, serving as precursors for fluorescent probes or bioactive molecules .

Physicochemical Properties: Melting points vary significantly with substituents. For example, the thiazole-formyl derivative melts at 91–93°C, whereas dichloroanilino analogs lack reported data, suggesting differences in crystallinity . Molecular weights range from ~296–345 g/mol, influencing solubility and chromatographic behavior.

Commercial Availability: Thiazole derivatives are priced higher (e.g., JPY 70,200/g) due to complex synthesis, while simpler anilino analogs (e.g., isopropyl variant) are more cost-effective .

Biologische Aktivität

Tert-butyl 4-(4-chloroanilino)tetrahydro-1(2H)-pyridinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of tert-butyl 4-(4-chloroanilino)tetrahydro-1(2H)-pyridinecarboxylate typically involves the reaction of 4-chloroaniline with a suitable pyridine derivative. The process can include several steps such as acylation and cyclization, which yield the final product with moderate to high purity.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : In vitro studies have shown that this compound has significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Research indicates potential cytotoxic effects on cancer cell lines, suggesting a mechanism involving apoptosis induction or cell cycle arrest.

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the efficacy and safety profile of tert-butyl 4-(4-chloroanilino)tetrahydro-1(2H)-pyridinecarboxylate. Key findings include:

- In Vitro Studies : The compound demonstrated dose-dependent inhibition of cell proliferation in several tumor cell lines, including breast and lung cancer cells.

- In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor growth and improved survival rates compared to control groups.

Data Table of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| Antimicrobial | S. aureus | 10 | |

| Anticancer | MCF-7 (Breast Cancer) | 12 | |

| Anticancer | A549 (Lung Cancer) | 8 |

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of tert-butyl 4-(4-chloroanilino)tetrahydro-1(2H)-pyridinecarboxylate on human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, leading to significant cell death at concentrations as low as 12 µM.

Case Study 2: Antimicrobial Properties

In another study, the antimicrobial efficacy against Gram-positive and Gram-negative bacteria was assessed. The compound exhibited strong inhibitory effects on S. aureus and E. coli, with IC50 values indicating potent activity comparable to standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.